![molecular formula C29H24N6OS B2972496 methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether CAS No. 956782-10-8](/img/structure/B2972496.png)

methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

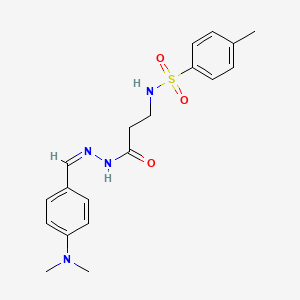

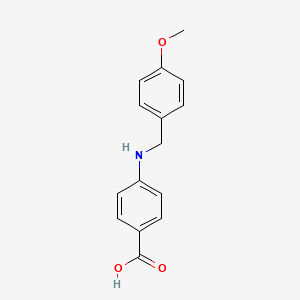

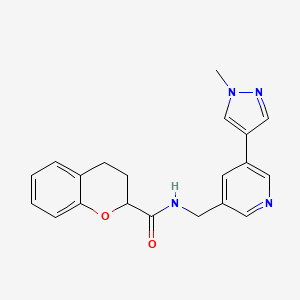

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of 1,3-dicarbonyl compounds with hydrazine or phenylhydrazine . Pyrrole can be synthesized through the Paal-Knorr Synthesis .Molecular Structure Analysis

The molecular structure of these compounds involves a five-membered ring, which can have various substituents. The exact structure would depend on the specific substituents in the compound .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, often involving the nitrogen atoms or any substituents present. For example, pyrrole can be nitrated by nitric acid .Physical And Chemical Properties Analysis

These compounds are generally colorless liquids or solids at room temperature. They are often soluble in organic solvents and have relatively low melting and boiling points .Wissenschaftliche Forschungsanwendungen

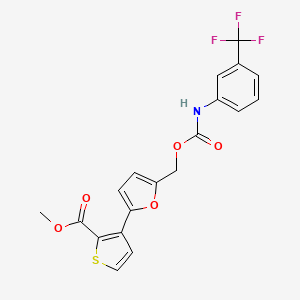

1. Chemical Reactions and Transformations

Research on similar compounds indicates a focus on their chemical reactions and transformations. For instance, Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, highlighting the potential for complex chemical transformations involving compounds with a similar structure to methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether (Vasin, V., Masterova, Y. Y., Razin, V. V., & Somov, N., 2014).

2. Polymerization Studies

Compounds with similar structures have been investigated for their potential in polymerization. Mallakpour et al. (1998) described the polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole, which is structurally related, illustrating the compound's applicability in creating novel polymers (Mallakpour, S., Karami-Dezcho, B., & Sheikholeslami, B., 1998).

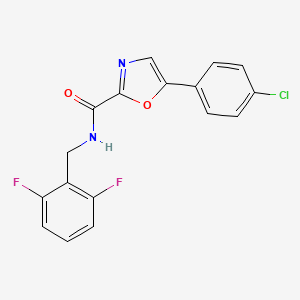

3. Synthesis of Nitrogen-Heterocycles

The synthesis of nitrogen-heterocycles, which are crucial in various pharmaceutical applications, is another area of study. Ito et al. (1983) reported on the synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, showcasing the compound's relevance in the synthesis of complex nitrogen-containing rings (Ito, S., Tanaka, Y., Kakehi, A., Fukuyama, T., Osawa, N., & Sayo, N., 1983).

4. Crystal Structure Analysis

Compounds like methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether are also studied for their crystal structures. Liu et al. (2005) examined the crystal structure of a similar compound, providing insights into its molecular conformation and potential applications in materials science (Liu, L., Ji, Y., Jia, D., Liu, G., & Yu, K., 2005).

5. Antimicrobial Activity

Exploration of antimicrobial properties is also a significant area of research. Hu et al. (2006) synthesized and evaluated the antibacterial activity of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, similar in structure to the compound , for potential antibacterial applications (Hu, G., Li, S., & Huang, W., 2006).

6. Electropolymerization Studies

The potential for electropolymerization using compounds with similar structures has been investigated. Schneider et al. (2017) studied self-assembled monolayers of aromatic pyrrole derivatives, including methyl groups, for electropolymerization, indicating the relevance of such compounds in advanced materials engineering (Schneider, S., Füser, M., Bolte, M., & Terfort, A., 2017).

Wirkmechanismus

Pyrazoles

This compound contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Pyrazoles and their derivatives possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N6OS/c1-36-25-16-14-22(15-17-25)21-37-29-32-31-27(34(29)23-10-4-2-5-11-23)26-20-30-35(24-12-6-3-7-13-24)28(26)33-18-8-9-19-33/h2-20H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEXMDIIIHVWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)

![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)

![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)

![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)

![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)

![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)